tert-Butyl methyl malonate

Descripción

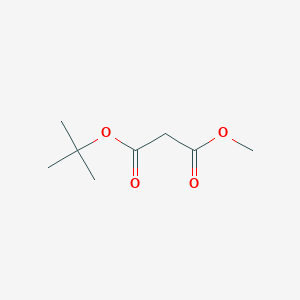

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-O-tert-butyl 1-O-methyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-8(2,3)12-7(10)5-6(9)11-4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSYZCWYRWHVCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195404 | |

| Record name | tert-Butyl methyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42726-73-8 | |

| Record name | 1-(1,1-Dimethylethyl) 3-methyl propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42726-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl methyl malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042726738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl methyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl methyl malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Mechanistic Studies Involving Tert Butyl Methyl Malonate

Cleavage Reactions of tert-Butyl Methyl Malonate Esters

The selective cleavage of one of the ester groups of a malonate is a crucial step in many synthetic pathways. For mixed esters like this compound, this selectivity is often achievable due to the different electronic and steric properties of the tert-butyl and methyl groups.

Lewis acids are frequently employed to effect the cleavage of tert-butyl esters. Titanium tetrachloride (TiCl₄) is a notable example of a Lewis acid that can mediate the cleavage of tert-butyl esters in malonates. This reaction is particularly useful when other functional groups in the molecule are sensitive to harsher acidic conditions. The mechanism typically involves the coordination of the Lewis acid to the carbonyl oxygen of the tert-butyl ester. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack, often by a chloride ion from the TiCl₄ itself or another nucleophile present in the reaction mixture. The bulky tert-butyl group is a good leaving group as it can form a stable tert-butyl cation.

Research has shown that the choice of Lewis acid and reaction conditions can influence the selectivity of the cleavage. For instance, in some cases, TiCl₄ can selectively cleave a tert-butyl ester in the presence of other ester types, such as methyl or ethyl esters, due to the preferential formation of the stable tert-butyl cation upon cleavage.

| Parameter | Description |

| Reagent | Titanium tetrachloride (TiCl₄) |

| Substrate | This compound derivative |

| Mechanism | Lewis acid coordination to the tert-butyl ester carbonyl, followed by nucleophilic attack and departure of the tert-butyl cation. |

| Key Feature | Selective cleavage of the tert-butyl ester group. |

Enzymatic methods offer a mild and highly selective alternative for ester cleavage. Lipases, a class of hydrolase enzymes, are particularly effective for the hydrolysis of esters. In the context of this compound, lipases can be used to selectively hydrolyze one of the ester groups. The selectivity of the enzymatic reaction is often governed by the steric and electronic properties of the substrate and the specific nature of the enzyme's active site.

Studies have demonstrated that certain lipases can preferentially hydrolyze the methyl ester over the bulkier tert-butyl ester, or vice versa, depending on the specific lipase (B570770) used and the reaction conditions (e.g., solvent, temperature). This high degree of selectivity, often referred to as enantioselectivity or regioselectivity, is a significant advantage of enzymatic methods in organic synthesis. For example, the hydrolysis of a prochiral malonate derivative can lead to the formation of a chiral monoester with high enantiomeric excess.

| Parameter | Description |

| Catalyst | Lipase |

| Substrate | This compound derivative |

| Reaction | Hydrolysis of one ester group |

| Key Feature | High selectivity (regio- and enantioselectivity) under mild reaction conditions. |

Trifluoroacetic acid (TFA) is a strong acid commonly used to promote the decarboxylation of malonic acids and their corresponding tert-butyl esters. The reaction proceeds through the initial acid-catalyzed cleavage of the tert-butyl ester to form a malonic acid monoester. The resulting carboxylic acid group can then undergo decarboxylation upon heating or further treatment with acid.

The mechanism for the TFA-promoted cleavage of the tert-butyl ester involves protonation of the ester oxygen, followed by the elimination of isobutylene (B52900) to form the carboxylic acid. The subsequent decarboxylation proceeds through a cyclic transition state, leading to the formation of an enol, which then tautomerizes to the more stable keto form. This method is widely used in the synthesis of ketones and other carboxylic acid derivatives.

| Parameter | Description |

| Reagent | Trifluoroacetic acid (TFA) |

| Substrate | This compound derivative |

| Process | 1. Acid-catalyzed cleavage of the tert-butyl ester to a carboxylic acid. 2. Decarboxylation of the resulting malonic acid monoester. |

| Product | Methyl acetate (B1210297) derivative |

Cyclization Reactions

The malonate moiety is a versatile precursor for the construction of cyclic compounds. The differential reactivity of the ester groups in this compound can be exploited in intramolecular cyclization reactions to form various heterocyclic systems.

The synthesis of oxindoles, a core structural motif in many biologically active compounds, can be achieved through the cyclization of appropriately substituted malonates. A relevant precursor for such a transformation is di-t-butyl 2-aminophenyl-2-methyl malonate.

The cyclization of di-t-butyl 2-aminophenyl-2-methyl malonate to form an oxindole (B195798) can be catalyzed by Brønsted acids. In this reaction, the amino group acts as an intramolecular nucleophile, attacking one of the electrophilic carbonyl carbons of the malonate ester groups. The acidic conditions facilitate the reaction by protonating the carbonyl oxygen, thereby increasing its electrophilicity.

The reaction proceeds via an intramolecular nucleophilic acyl substitution. The initial cyclization step results in the formation of a tetrahedral intermediate. Subsequent elimination of a molecule of tert-butanol (B103910) leads to the formation of the oxindole ring. The choice of Brønsted acid and reaction conditions can influence the reaction rate and yield. This methodology provides a direct route to 3-substituted oxindoles, which are valuable intermediates in medicinal chemistry.

| Parameter | Description |

| Catalyst | Brønsted acid (e.g., HCl, H₂SO₄) |

| Substrate | Di-t-butyl 2-aminophenyl-2-methyl malonate |

| Mechanism | Intramolecular nucleophilic attack of the amino group on a carbonyl carbon, followed by elimination of tert-butanol. |

| Product | 3-tert-butoxycarbonyl-3-methyloxindole |

Oxindole Cyclization Reactions of Di-t-butyl 2-Aminophenyl-2-methyl Malonate

Role of Reaction Concentration on Mechanism and Enantioselectivity

The concentration of reactants plays a pivotal role in the reaction mechanisms and enantioselectivity of processes involving this compound and its derivatives. jst.go.jppsu.edu Notably, in the asymmetric cyclization of di-t-butyl 2-(2-aminophenyl)-2-methyl malonate, increasing the reaction concentration has been observed to decrease both the reaction time and the enantioselectivity. jst.go.jp This suggests that the reaction pathways may differ at varying concentrations. At lower concentrations, moderate enantioselectivity is achieved, while higher concentrations lead to low or even racemic products. jst.go.jpresearchgate.net

For instance, in the cyclization to form t-butyl 3-methyloxindole-3-carboxylate, lowering the concentration from 0.3 M to 0.01 M significantly reduced the formation of the cyclized product. jst.go.jp This observation implies that at low concentrations, intermolecular proton transfer between molecules of the malonate derivative is less likely to occur. jst.go.jp Similarly, in the conjugate addition of malonates to cyclohexenone catalyzed by guanidinyl pyrrolidines, the stereoselectivity is highly dependent on both the catalyst loading and the reaction concentration. psu.edu Diluting the reaction mixture in solvents like dichloromethane (B109758) and 1,2-dichloroethane (B1671644) has a significant positive effect on enantioselection. psu.edu It is hypothesized that at higher concentrations, the deprotonation of the malonate is faster than the formation of the iminium ion, leading to a direct conjugate addition with low enantioselectivity. psu.edu

The following table summarizes the effect of concentration on the enantiomeric excess (ee) in a Michael reaction. jst.go.jp

Table 1: Effect of Catalyst Concentration on Enantioselectivity

| Entry | Catalyst Concentration (mmol/mL) | Solvent | Enantiomeric Excess (ee) (%) |

|---|---|---|---|

| 1 | - | - | Moderate |

| 5 | 0.01 | tert-butyl methyl ether (TBME) | 90 |

| 6 | <0.01 | TBME | No increase |

| 7 | 0.01 (at 0°C) | TBME | No increase |

| 8 | - | cyclopentyl methyl ether (CPME) | 90 |

Data sourced from J-Stage jst.go.jp

Computational Studies (DFT) on Reaction Pathways

Density Functional Theory (DFT) calculations have provided significant insights into the reaction pathways of this compound derivatives. jst.go.jpnih.gov For the cyclization of di-t-butyl 2-(2-aminophenyl)-2-methyl malonate to t-butyl 3-methyloxindole-3-carboxylate, DFT studies revealed that an acetic acid-assisted protonation of the carbonyl oxygen atom significantly lowers the activation Gibbs free energy compared to methanol-assisted pathways. jst.go.jpresearchgate.netnih.govresearchgate.netresearchgate.net This computational finding supports the experimental observation that the reaction concentration is crucial for oxindole formation. jst.go.jpnih.gov

The calculations suggest that the nucleophilic attack of the anilinic nitrogen on the activated carbonyl group of the t-butyl ester is a key plausible mechanism for the formation of the oxindole. jst.go.jp Furthermore, computational studies have been employed to understand the diastereoselectivity in radical addition reactions, where the geometries of radical intermediates and transition states are optimized to determine the most favorable reaction pathways. nih.gov

In the context of Ni-catalyzed Michael reactions, DFT calculations have been instrumental in elucidating the facial selectivity. acs.org For the reaction of an α-keto ester, a proposed C-C bond-forming transition state, where the enolate coordinates to the Ni(II) center in apical-equatorial positions relative to the diamine ligand, is preferred, leading to addition on the Re face of β-nitrostyrene. acs.org This contrasts with the mechanism for dimethyl malonate, where the enolate binds in the same plane as the diamine ligand. acs.org

Photo-oxidation Mechanisms

The gas-phase photo-oxidation of di-tert-butyl malonate (DTBM) is initiated by its reaction with chlorine atoms. nih.govacs.orgacs.orgconicet.gov.arresearchgate.netresearchgate.net The rate constant for this reaction has been measured using reference compounds such as cyclohexane (B81311) and pentane, yielding a value of (1.5 ± 0.1) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. nih.govacs.orgacs.orgresearchgate.netresearchgate.net This initial reaction leads to the formation of a radical species, which then undergoes further reactions. acs.org

The products of the photo-oxidation of di-tert-butyl malonate (DTBM) differ depending on the presence or absence of nitrogen dioxide (NO₂). nih.govacs.orgacs.orgconicet.gov.arresearchgate.netresearchgate.net

In the absence of NO₂, the main carbon-containing products identified are:

Acetone (B3395972) nih.govacs.orgacs.orgconicet.gov.arresearchgate.netresearchgate.net

Formic acid nih.govacs.orgacs.orgconicet.gov.arresearchgate.netresearchgate.net

Carbon monoxide nih.govacs.orgacs.orgconicet.gov.arresearchgate.netresearchgate.net

Carbon dioxide nih.govacs.orgacs.orgconicet.gov.arresearchgate.netresearchgate.net

When nitrogen dioxide is added to the reaction mixture, additional products are formed:

(CH₃)₃CC(O)OONO₂ nih.govacs.orgacs.orgresearchgate.netresearchgate.net

(CH₃)₃CONO₂ nih.govacs.orgacs.orgresearchgate.netresearchgate.net

The following table summarizes the products formed under different conditions.

Table 2: Products of Di-tert-butyl Malonate Photo-oxidation

| Condition | Products |

|---|---|

| Absence of NO₂ | Acetone, Formic Acid, Carbon Monoxide, Carbon Dioxide |

Data sourced from The Journal of Physical Chemistry A and ResearchGate nih.govacs.orgacs.orgconicet.gov.arresearchgate.netresearchgate.net

The proposed mechanisms for the photo-oxidation of di-tert-butyl malonate are supported by both experimental data and computational calculations. nih.govacs.orgresearchgate.netresearchgate.net The results indicate that the initially formed (CH₃)₃COC(O)CH₂C(O)OC(CH₃)₂O• radical undergoes two competitive reaction pathways. nih.govacs.orgresearchgate.netresearchgate.net

The dominant pathway, accounting for approximately 55 ± 2% of the reaction, is the decomposition of the radical to yield acetone and the (CH₃)₃COC(O)CH₂C(O)O• radical. nih.govacs.orgresearchgate.netresearchgate.net The second pathway, with a share of 40 ± 3%, involves the migration of a hydrogen atom from the methylene (B1212753) group to the terminal oxygen atom. nih.govacs.orgresearchgate.netresearchgate.net Theoretical studies on similar systems, like the ene reaction of 2-(tert-butyl)-3-methyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one with singlet oxygen, also suggest a stepwise mechanism with low activation energies. mdpi.com

Nucleophilic Processes and Contact Ion-Pair (CIP) Mechanisms

In the realm of nucleophilic reactions, the concept of a contact ion-pair (CIP) mechanism is relevant for processes involving this compound, particularly when promoted by crown ethers and their derivatives. researchgate.netresearchgate.net Crown ethers are known to complex with metal cations, and these complexes can facilitate nucleophilic reactions using metal salts. researchgate.netresearchgate.net

Mechanistic studies, including kinetic measurements and quantum chemical methods, have focused on the role of the CIP form of metal salts in these reactions. researchgate.net For example, the use of chiral crown ethers in enantioselective nucleophilic processes is an area of active research. researchgate.net In the context of α-alkylation of tert-butyl methyl α-benzylmalonate, a proposed transition state involves a catalyst that forms a complex with the reactants. researchgate.net The study of anionic polymerization also highlights the importance of ion pairs, where the equilibrium between contact ion pairs, solvent-separated ion pairs, and free ions is influenced by the solvent polarity and the concentration of the ion pairs. uni-bayreuth.de The reactivity of these different species varies significantly, with contact ion pairs being less reactive than free ions and solvent-separated ion pairs. uni-bayreuth.de

Crown Ether-Facilitated Reactions

Crown ethers serve as powerful phase-transfer catalysts in reactions involving malonic esters like this compound by enhancing the reactivity of nucleophiles. These macrocyclic polyethers can selectively complex with metal cations, such as those from alkali metal salts, effectively sequestering the cation within their central cavity. This complexation process leads to the formation of a "naked" anion, which is more reactive due to reduced ion pairing with its counter-ion.

In the context of malonate derivatives, this principle is applied to facilitate reactions like α-alkylation. For instance, studies on tert-butyl methyl α-benzylmalonate, a closely related compound, demonstrate the efficacy of crown ethers and their derivatives in promoting α-alkylation with allyl halides. The crown ether complexes with the cation of the base (e.g., K⁺ from KOH), making the resulting hydroxide (B78521) or other base more potent for deprotonating the α-carbon of the malonate. The resulting malonate enolate, now loosely paired with the complexed cation, exhibits increased nucleophilicity for subsequent alkylation. The general procedure involves stirring the malonate substrate with the catalyst, a base, and the alkylating agent in an appropriate solvent.

The selection of the crown ether is crucial as its cavity size must match the ionic radius of the metal cation for efficient complexation. For example, 18-crown-6 (B118740) is particularly effective for complexing potassium ions (K⁺). This enhanced reactivity allows reactions to proceed under milder conditions and often with improved yields compared to uncatalyzed reactions.

Table 1: Example of Crown Ether-Facilitated α-Alkylation Note: This table is based on a representative reaction using a malonate derivative similar to this compound to illustrate the principle.

| Substrate | Catalyst | Base | Alkylating Agent | Product |

| tert-Butyl methyl α-benzylmalonate | 18-crown-6 | KOH | Allyl bromide | tert-Butyl methyl α-allyl-α-benzylmalonate |

Kinetic Measurements and Quantum Chemical Methods

To elucidate the intricate details of crown ether-facilitated reactions, researchers employ a combination of kinetic measurements and quantum chemical methods. These tools provide deep insights into reaction pathways, transition states, and the precise role of the catalyst.

Kinetic studies are performed to measure reaction rates under various conditions, such as changing the concentration of the substrate, base, or crown ether. These measurements help to determine the reaction order and establish the rate law, which in turn provides evidence for the proposed mechanism. For nucleophilic reactions facilitated by crown ethers, kinetic data can support the role of the complexed metal salt in the rate-determining step.

Quantum chemical methods, such as Density Functional Theory (DFT), are used to model the reaction at a molecular level. These calculations can:

Validate Experimental Observations: For example, the structure of the cesium fluoride (B91410) ([18-Crown-6]) complex, a key species in crown ether-facilitated nucleophilic processes, has been experimentally verified using ¹H-NMR spectroscopy and further supported by quantum chemical calculations.

Elucidate Mechanistic Features: Computational models help to visualize the transition state structures and calculate their energies. This is particularly useful for understanding the "contact ion-pair" (CIP) mechanism, where the metal cation, although complexed by the crown ether, still maintains a close association with the anion, influencing its reactivity.

Predict Reactivity and Selectivity: Theoretical calculations can help predict how changes in the substrate or catalyst structure will affect the reaction outcome, guiding the design of more efficient catalytic systems. For example, calculations on the photo-oxidation of di-tert-butyl malonate have supported a proposed mechanism involving the formation of a (CH₃)₃COC(O)CH₂C(O)OC(CH₃)₂O• radical.

Together, these methods provide a comprehensive picture of the reaction dynamics, confirming that the crown ether's primary role is to dissociate the ion pair of the metal salt, thereby activating the nucleophile for the subsequent reaction.

Radical Reactions and Intermediates

Alpha-Carbon Radical Generation

The generation of a radical at the α-carbon of a malonate ester, including this compound derivatives, is a key step in various synthetic transformations. This reactive intermediate can be formed through several methods, most notably via single-electron transfer (SET) oxidation or hydrogen atom abstraction.

One prominent example involves the SET oxidation of a diketopiperazine (DKP) substrate bearing an amidomalonate unit. In this study, the malonate derivative was first deprotonated using a strong base like lithium hexamethyldisilazide (LiHMDS) to form the corresponding enolate. The subsequent oxidation of this stable enolate with an oxidizing agent at 0 °C resulted in the efficient generation of the α-carbon radical. This process highlights the feasibility of generating the radical intermediate under controlled conditions, which is crucial for directing its subsequent reactivity.

Another pathway for generating such radicals is through hydrogen atom abstraction. The photo-oxidation of di-tert-butyl malonate (DTBM), a structurally related compound, initiated by chlorine atoms leads to the formation of a radical. Computational and experimental results indicate that the reaction proceeds via the abstraction of a hydrogen atom from a methyl group of the tert-butyl ester, forming a (CH₃)₃COC(O)CH₂C(O)OC(CH₃)₂O• radical. This demonstrates that radical formation is not limited to the central α-carbon but can also be initiated at the ester moiety depending on the reaction conditions.

Table 2: Methods for Alpha-Carbon Radical Generation

| Precursor | Method | Conditions | Resulting Radical |

| Diketopiperazine with amidomalonate unit | SET Oxidation | 1) LiHMDS, -78 °C to 0 °C; 2) Oxidant, 0 °C | Alpha-carbon radical on the malonate moiety |

| Di-tert-butyl malonate | Photo-oxidation | Cl•, gas-phase | (CH₃)₃COC(O)CH₂C(O)OC(CH₃)₂O• radical |

Radical Dimerization

Once the α-carbon radical of a malonate is generated, its fate depends on the reaction conditions and the presence of other reactive species. In the absence of an efficient radical trap or a pathway for rapid subsequent reaction (like intramolecular cyclization), these radicals can undergo dimerization.

The study involving the SET oxidation of the DKP-amidomalonate provides a clear example of this process. When the subsequent 6-exo-trig radical cyclization was found to be slow, even at 0 °C, the primary fate of the initially formed α-carbon radical was dimerization. This process led to the formation of meso- and d/l-dimers in excellent yield (1:1 ratio). The dimerization effectively quenches the radical species, leading to a stable carbon-carbon bond between two malonate units. This outcome underscores that dimerization is a competing and sometimes dominant pathway in radical reactions of malonates if subsequent steps are kinetically unfavorable.

This dimerization process is significant as it represents a potential side reaction that must be managed in synthetic design, but it can also be exploited as a method for constructing more complex molecules through the coupling of two identical radical fragments.

Advanced Applications of Tert Butyl Methyl Malonate in Complex Organic Synthesis

Pharmaceutical Synthesis Intermediateontosight.ai

The versatile nature of tert-butyl methyl malonate makes it an important building block in the synthesis of a variety of pharmaceutical agents. ontosight.ai The compound's ability to undergo reactions like alkylation and acylation allows for the introduction of diverse functional groups, which is a critical step in the development of new therapeutic molecules.

This compound serves as an intermediate in the synthesis of anticonvulsant drugs. ontosight.ai While specific pathways for its direct use are proprietary or less documented in open literature, the malonate core is fundamental to the structure of several classes of anticonvulsants, including barbiturates. The synthesis of such compounds often involves the condensation of a malonic ester derivative with urea (B33335) or a related compound. The use of a mixed ester like this compound can offer advantages in controlling reactivity and yield during the synthetic sequence.

In the field of antibacterial drug development, this compound is utilized as a precursor. ontosight.ai The synthesis of complex antibacterial agents often requires the assembly of multiple fragments. Malonates are key for creating carbon-carbon bonds and introducing carboxylic acid functionalities, which are common features in many antibacterial drugs. For instance, the synthesis of bicyclic tetramates, a class of compounds investigated for antibacterial activity, involves the Dieckmann cyclization of malonamides which can be derived from malonates. sigmaaldrich.com The tert-butyl group in these precursors plays a significant role in directing the cyclization to yield the desired product. sigmaaldrich.com

The synthesis of antifungal agents also benefits from the use of this compound as an intermediate. ontosight.ai The development of novel antifungal compounds is critical, and this malonate derivative provides a scaffold for building the complex carbon skeletons required. For example, some antifungal compounds feature a furanone ring, and the synthesis of substituted furanones can involve intermediates derived from malonates. beilstein-journals.org The principles of malonic ester synthesis allow for the creation of the necessary dicarbonyl precursors for such heterocyclic systems.

A significant application of this compound and its derivatives is in the synthesis of bioactive compounds like oxindoles. Oxindoles containing a quaternary stereocenter are a common motif in many natural products and pharmaceuticals and exhibit a wide range of biological activities. The use of malonates with a bulky tert-butyl ester group has been shown to be advantageous in the synthesis of these complex structures. orgsyn.org

In one approach, the enantioselective synthesis of quaternary oxindoles has been achieved through a phosphine (B1218219) oxide-catalyzed asymmetric Staudinger–aza-Wittig reaction of (o-azidoaryl)malonates. orgsyn.org Research has shown that malonates with sterically bulky tert-butyl ester groups can lead to improved yields and enantioselectivities in these reactions. orgsyn.org For example, the conversion of a malonate substrate to the corresponding oxindole (B195798) can be achieved with high yield and enantioselectivity using a specialized phosphine oxide catalyst in combination with a Lewis acid like [Ir(cod)Cl]2. orgsyn.org

Another strategy involves the phase-transfer catalytic (PTC) alkylation of malonates to construct the quaternary carbon stereocenter. The asymmetric α-alkylation of diphenylmethyl tert-butyl α-alkylmalonates has been developed to produce α,α-dialkylmalonates with high chemical and optical yields. sigmaaldrich.com These products can then be readily converted into versatile chiral intermediates for the synthesis of oxindoles. sigmaaldrich.com

The table below summarizes findings from research on the synthesis of oxindoles using tert-butyl malonate derivatives.

| Substrate | Catalyst/Reagent | Product | Yield | Enantiomeric Excess (ee) | Reference |

| (o-Azidoaryl)malonate with ethyl ester | Phosphine oxide 8•[O], [Ir(cod)Cl]2, TBABF4, PhSiH3 | Quaternary Oxindole | 95% | 93% ee | orgsyn.org |

| Malonate with α-benzyl group | Phosphine oxide 8•[O], [Ir(cod)Cl]2, TBABF4, PhSiH3 | Oxindole with benzyl (B1604629) group | 99% | 90% ee | orgsyn.org |

| Diphenylmethyl tert-butyl α-alkylmalonate | (S,S)-3,4,5-trifluorophenyl-NAS bromide (PTC) | α,α-Dialkylmalonate | up to 99% | up to 97% ee | sigmaaldrich.com |

| Diphenylmethyl tert-butyl α-(2-nitrophenyl)malonate | (R, R)-3,4,5-trifluorophenyl-NAS bromide (PTC), Allyl bromide | (S)-Allylated malonate | 83% | 82% ee | epa.gov |

Agrochemical Synthesis Intermediateontosight.ai

The utility of this compound extends to the agrochemical sector, where it is employed as an intermediate in the synthesis of products designed to protect crops. ontosight.ai

In the synthesis of herbicides, this compound is a useful building block. ontosight.ai Potassium tert-butyl malonate, a related compound, is known to be an intermediate in the synthesis of malonate monoester potassium salts, which can be further elaborated into herbicidal compounds. The malonate structure provides a convenient handle for introducing the chemical functionalities necessary for herbicidal activity.

Insecticides

This compound serves as a key intermediate in the synthesis of complex molecules, including those with insecticidal properties. Its utility is demonstrated in the laboratory synthesis of phosphonates, which are structurally related to synthetic insecticides like monocrotphos. For instance, in the synthesis of a phosphonate (B1237965) analog of Cyclophostin, a natural acetylcholinesterase inhibitor, this compound is a crucial starting reagent. The synthesis involves a palladium-catalyzed reaction where this compound is added to a phosphonate intermediate, (E)-1-tert-butyl 3-methyl 2-(1-(benzyloxy)-4-(dimethoxyphosphoryl)but-3-en-2-yl)malonate, showcasing the malonate's role in constructing the core structure of these biologically active compounds.

Fungicides

In the field of agrochemicals, tert-butyl malonate derivatives are instrumental in creating modern fungicides. A notable example is the synthesis of 2-fluoromalonate esters, which are key building blocks for potent fungicides like Fluoxastrobin. Research has shown that di-tert-butyl malonate can be efficiently fluorinated on a significant scale using fluorine gas with a copper nitrate (B79036) catalyst. This reaction achieves high conversion rates and yields the desired di-tert-butyl fluoromalonate with high purity, demonstrating a practical pathway to essential fluorinated intermediates for the agrochemical industry. The principle of using a malonate backbone is central to the structure of many succinate (B1194679) dehydrogenase inhibitors (SDHI), a major class of fungicides that includes pyrazole-4-carboxamide compounds.

Building Block for Natural Products and Polymers

This compound and its derivatives are fundamental building blocks in the total synthesis of intricate natural products. The differential reactivity of the ester groups allows for stepwise and controlled introduction of molecular complexity.

A significant example is the total synthesis of the alkaloid (±)-actinophyllic acid. The synthesis begins with di-tert-butyl malonate, which is reacted with 2-nitrophenylacetyl chloride to form a keto diester. This intermediate then undergoes reduction and cyclization to yield an indole-2-malonate, a core component of the final natural product. Later in the synthesis, the tert-butyl esters are cleaved using trifluoroacetic acid (TFA) in a one-pot process that leads to the formation of the complex pentacyclic core of actinophyllic acid.

Similarly, a derivative, diphenylmethyl tert-butyl α-(2-nitrophenyl)malonate, is the starting point for the enantioselective synthesis of (+)-Coerulescine. The synthesis hinges on a key phase-transfer catalytic allylation to set the crucial stereocenter. These examples underscore the malonate's role in providing the initial carbon framework that is elaborated into complex, biologically active molecules. While also cited as a building block for polymers, detailed synthetic applications in this area are less specifically documented than its extensive use in natural product synthesis.

Synthesis of Chiral Building Blocks with Quaternary Carbon Centers

A highly valuable application of this compound derivatives is in the asymmetric synthesis of molecules containing all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms. These structures are common in bioactive natural products but are notoriously difficult to synthesize stereoselectively.

Researchers have developed an efficient method using phase-transfer catalysis (PTC) for the α-alkylation of tert-butyl malonate derivatives. In this process, a substrate like 2,2-diphenylethyl tert-butyl α-methylmalonate is alkylated using a chiral phase-transfer catalyst, such as (S,S)-3,4,5-trifluorophenyl-NAS bromide. This reaction yields α-methyl-α-alkylmalonates with a quaternary carbon center in high yields and with excellent control of stereochemistry (enantioselectivity).

The choice of reaction conditions, including the solvent and base, is critical for achieving optimal results. The resulting α,α-dialkylmalonates are versatile intermediates themselves. The two different ester groups (tert-butyl and another alkyl or aryl group) can be selectively removed under different conditions. For example, the tert-butyl group can be cleaved with trifluoroacetic acid, while the other ester might be hydrolyzed using a base like potassium hydroxide (B78521), allowing for programmed synthesis of complex chiral molecules.

| Substrate | Catalyst | Reaction Conditions | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Diphenylmethyl tert-butyl α-(2-nitrophenyl)malonate | (R,R)-3 (a chiral PTC) | Allyl bromide, 50% KOH, Toluene (B28343), 0 °C | 83% | 82% | |

| 2,2-Diphenylethyl tert-butyl α-methylmalonate | (S,S)-3,4,5-trifluorophenyl-NAS bromide | Benzyl bromide, 50% KOH, Toluene, 0 °C | 99% | 95% | |

| 2,2-Diphenylethyl tert-butyl α-methylmalonate | (S,S)-3,4,5-trifluorophenyl-NAS bromide | Allyl bromide, 50% KOH, Toluene, -20 °C | 99% | 98% | |

| 2,2-Diphenylethyl tert-butyl α-methylmalonate | (S,S)-3,4,5-trifluorophenyl-NAS bromide | Propargyl bromide, 50% KOH, Toluene, -40 °C | 93% | 97% |

Incorporation into Polyketide Biosynthesis Studies

Polyketides are a large and important class of natural products, including antibiotics like erythromycin (B1671065) and immunosuppressants like rapamycin (B549165). They are assembled by large enzyme complexes called polyketide synthases (PKS), which sequentially add small carboxylic acid "extender units," most commonly derived from malonyl-CoA or methylmalonyl-CoA. Understanding and engineering these pathways holds great promise for producing novel bioactive compounds. Tert-butyl malonate derivatives have become sophisticated tools for studying these complex biosynthetic systems.

A key challenge in studying polyketide biosynthesis is quantifying how efficiently non-native or modified building blocks are incorporated into the final product. Researchers have devised a clever method using a specially synthesized, stable-isotope-labeled building block derived from a tert-butyl malonate precursor.

The synthesis starts with 3-tert-butoxy-3-oxopropanoic acid, which is methylated using deuterated methyl iodide (D₃-MeI) to create 3-tert-butoxy-2-D₃-methyl-3-oxopropanoic acid. The tert-butyl group is then cleaved using a Lewis acid like titanium tetrachloride (TiCl₄), and the resulting acid is converted into an N-acetylcysteamine (SNAC) thioester. SNAC acts as a mimic of Coenzyme A (CoA), allowing the labeled methylmalonate unit to be recognized and utilized by the PKS machinery inside the bacterial cell.

By feeding this deuterated building block to the producing microorganisms and analyzing the final natural product by mass spectrometry, researchers can precisely quantify the percentage of molecules that have incorporated the label. This provides a direct measure of the efficiency of the unnatural extender unit's uptake and use by the PKS.

The aforementioned quantification method has been successfully applied to the biosynthetic pathways of two major polyketides: erythromycin and rapamycin. These pathways were chosen as they are well-studied and produced by different bacteria, making them excellent test systems.

In studies with an erythromycin-producing strain of Saccharopolyspora erythraea, feeding the deuterium-labeled methylmalonate-SNAC thioester resulted in a measurable increase in the mass of the erythromycin produced, corresponding to the incorporation of the D₃-methylmalonyl units. Similarly, when fed to a rapamycin-producing culture of Streptomyces hygroscopicus, the labeled building block was incorporated into the rapamycin structure.

These experiments demonstrated that the synthetic N-acetylcysteamine activated methylmalonate is competitive with the cell's natural Coenzyme A-activated building blocks. The results provide quantitative data on how substrate concentration affects incorporation, paving the way for more predictable engineering of polyketide biosynthetic pathways to create novel "unnatural" natural products.

| Polyketide | Producing Organism | Labeled Precursor Fed | Key Finding | Reference |

|---|---|---|---|---|

| Erythromycin | Saccharopolyspora erythraea | D₃-methylmalonyl-SNAC | Quantifiable incorporation of the deuterated extender unit, with incorporation levels dependent on precursor concentration. | |

| Rapamycin | Streptomyces hygroscopicus | D₃-methylmalonyl-SNAC | Single incorporation was observed at concentrations of 1.25 mM, with double incorporation occurring at concentrations above 2.5 mM. |

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of tert-butyl methyl malonate, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR for Structural Elucidation and Purity Assessment

Proton NMR (¹H NMR) spectroscopy allows for the precise identification and quantification of the different proton environments within the this compound molecule. The characteristic signals observed in a ¹H NMR spectrum are crucial for confirming the compound's identity and for assessing its purity. The expected chemical shifts (δ) for the distinct proton groups are well-defined. smolecule.com

The protons of the tert-butyl group typically appear as a sharp singlet in the upfield region of the spectrum, owing to the nine equivalent protons and the absence of adjacent protons for coupling. The methylene (B1212753) protons, situated between the two carbonyl groups, resonate as a singlet at a more downfield position due to the electron-withdrawing effect of the adjacent ester functionalities. The methyl protons of the methyl ester group also present as a singlet, with a chemical shift characteristic of a methyl group attached to an oxygen atom.

Deviations from these expected signals or the presence of additional peaks can indicate the presence of impurities or side products from a synthesis. For instance, the presence of signals corresponding to starting materials like mono-tert-butyl malonate or byproducts from incomplete reactions can be readily detected and quantified through integration of the respective peaks. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| tert-Butyl (C(CH₃)₃) | 1.2 - 1.4 | Singlet |

| Methylene (-CH₂-) | 3.35 - 3.44 | Singlet |

| Methyl Ester (-OCH₃) | 3.7 - 3.9 | Singlet |

Note: Actual chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR for Carbon Backbone Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for unambiguous confirmation of the carbon framework.

The carbonyl carbons of the two ester groups are the most deshielded, appearing at the downfield end of the spectrum. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups within the tert-butyl substituent have characteristic chemical shifts, as does the carbon of the methyl ester. The methylene carbon, situated between the two carbonyls, also has a predictable resonance. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Quaternary Carbon (C(CH₃)₃) | ~80 |

| Methylene (-CH₂-) | ~41 |

| Methyl Ester (-OCH₃) | ~52 |

| tert-Butyl Methyls (C(CH₃)₃) | ~28 |

Note: Actual chemical shifts can vary slightly depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides valuable information about the compound's structure through analysis of its fragmentation patterns. In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight. nih.gov

Common fragmentation patterns involve the loss of the tert-butyl group, resulting in a significant fragment ion. The cleavage of the methyl ester group is another characteristic fragmentation pathway. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, which allows for the determination of the elemental formula with high accuracy. rsc.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of this compound, particularly in complex mixtures.

Chiral HPLC for Enantioselectivity Determination

In the realm of asymmetric synthesis, where this compound is often used as a prochiral substrate, chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of the chiral products formed. nih.govfrontiersin.org By employing a chiral stationary phase, it is possible to separate the enantiomers of a chiral derivative of this compound, allowing for their individual detection and quantification. frontiersin.orgresearchgate.net

Research studies extensively report the use of chiral HPLC to assess the success of enantioselective reactions. nih.govfrontiersin.org For example, in the phase-transfer catalyzed alkylation of α-substituted tert-butyl malonates, chiral HPLC is used to determine the ratio of the resulting enantiomeric products. nih.govresearchgate.net The choice of chiral column (e.g., Daicel Chiralcel or Chiralpak series) and the mobile phase composition are critical parameters that are optimized to achieve baseline separation of the enantiomers. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net The retention times of the major and minor enantiomers are then used to calculate the enantiomeric excess of the reaction. nih.govfrontiersin.org

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile compounds like this compound. It is often used to monitor the progress of reactions and to assess the purity of the final product. When coupled with a mass spectrometer (GC-MS), it provides a dual-layered analysis, where compounds are separated by GC and then identified by their mass spectra. nih.gov

GC analysis can be used to determine the purity of this compound with a high degree of accuracy. tcichemicals.com In research, GC-MS is employed to analyze reaction mixtures and identify various components, including unreacted starting materials, the desired product, and any byproducts. nih.govresearchgate.net The retention time in the gas chromatogram provides a quantitative measure of the compound, while the mass spectrum serves as a fingerprint for its identification.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a ubiquitous and indispensable tool in synthetic organic chemistry for monitoring the progress of reactions involving this compound. It provides a rapid and effective means to qualitatively assess the consumption of starting materials and the formation of products.

In various research applications, TLC is performed using standard pre-coated plates. A common choice is silica (B1680970) gel 60 F254 plates, which contain a fluorescent indicator to facilitate the visualization of spots under ultraviolet (UV) light. researchgate.net For instance, in studies involving the synthesis of complex molecules, reactions are meticulously monitored by TLC on 0.25 mm Merck silica gel (60-F254) plates. organic-chemistry.org

Visualization of the separated components on the TLC plate is achieved through several methods. The most common non-destructive method is exposure to UV light (typically at 254 nm), which reveals UV-active compounds as dark spots. researchgate.netorganic-chemistry.orgnih.gov Following UV visualization, chemical staining agents are often employed for more comprehensive detection, especially for compounds that are not UV-active. Commonly used stains include:

Iodine: The plate is exposed to iodine vapor, which reversibly stains organic compounds yellow or brown. researchgate.net

Potassium permanganate (B83412): A solution of potassium permanganate acts as a strong oxidizing agent, reacting with many organic compounds to leave a yellow or white spot on a purple background. nih.gov

Anisaldehyde or p-anisaldehyde: A solution of p-anisaldehyde in ethanol (B145695) and acid, when heated, reacts with various functional groups to produce colored spots. organic-chemistry.orgnih.gov

Phosphomolybdic acid: An ethanolic solution of phosphomolybdic acid, followed by heating, is another general stain that visualizes most organic compounds. organic-chemistry.org

In some procedures, preparative TLC is utilized to purify samples before further analysis, such as High-Performance Liquid Chromatography (HPLC), to determine enantiomeric excess. bohrium.com The choice of the mobile phase (eluent) is tailored to the specific reaction mixture to achieve optimal separation of the components on the silica gel plate.

Table 1: Common TLC Systems and Visualization Methods for this compound Reactions

| Stationary Phase | Visualization Method | Reference |

| Silica gel 60 F-254 | UV light, anisaldehyde stain, permanganate stain | nih.gov |

| EMD precoated silica gel 60 F254 | UV light, iodine stain | researchgate.net |

| Merck silica gel (60-F254), 0.25 mm | UV light, 7% phosphomolybdic acid, p-anisaldehyde | organic-chemistry.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key analytical technique used to identify the functional groups present in a molecule, making it essential for the characterization of this compound and its derivatives. The IR spectrum provides a unique fingerprint of a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds.

For the parent compound, this compound, the IR spectrum is used to confirm its structural integrity, with commercial suppliers noting that the spectrum conforms to the expected structure. acs.org The key characteristic absorptions for a malonic ester like this compound are the strong C=O (carbonyl) stretching vibrations of the two ester groups. Due to the electronic influence of the tert-butyl and methyl groups, these carbonyl peaks are expected in the typical range for esters, approximately 1735-1750 cm⁻¹. The spectrum would also show C-H stretching and bending vibrations for the alkyl groups and the central methylene group, as well as C-O stretching vibrations. Vapor phase IR spectra for the compound have also been recorded. beilstein-journals.org

In synthetic research, IR spectroscopy is routinely used to verify the structure of more complex derivatives. For example, in the synthesis of a fluorinated derivative, IR spectroscopy was used to characterize the product. The recorded spectrum showed distinct peaks corresponding to the functional groups present in the new molecule. organic-chemistry.org

Table 2: Infrared (IR) Spectroscopy Data for a Fluorinated Derivative of a Malonic Ester

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3443 | O-H Stretch (likely from trace water) | organic-chemistry.org |

| 2987, 2939 | C-H Stretch (alkyl) | organic-chemistry.org |

| 1740 | C=O Stretch (ester carbonyl) | organic-chemistry.org |

| 1665 | C=C Stretch or other carbonyl overtone/combination | organic-chemistry.org |

| 1454, 1384 | C-H Bend (alkyl) | organic-chemistry.org |

| 1308, 1228, 1136 | C-O Stretch (ester) | organic-chemistry.org |

| 1067, 1019, 901 | Fingerprint Region | organic-chemistry.org |

Elemental Analysis and Electrochemical Methods for Derivatives

Beyond routine spectroscopic methods, elemental analysis provides fundamental confirmation of a synthesized derivative's empirical formula. Electrochemical methods, while less common for direct analysis of the parent ester, are increasingly employed in the synthesis and mechanistic investigation of malonate derivatives.

Elemental Analysis

Elemental analysis determines the mass percentages of elements (typically carbon, hydrogen, and nitrogen) within a compound. This data is used to confirm that the empirical formula of a newly synthesized derivative matches the theoretically calculated formula, providing crucial evidence of its purity and identity. For example, a phosphonate (B1237965) derivative of this compound, (E)-1-tert-butyl 3-methyl 2-(1-(benzyloxy)-4-(dimethoxyphosphoryl)but-3-en-2-yl)malonate, was characterized by elemental analysis. acs.org The experimentally determined values were found to be in close agreement with the calculated percentages for the proposed structure. acs.org

Table 3: Elemental Analysis Data for a Phosphonate Derivative

| Element | Calculated (%) for C₁₅H₂₁O₇P | Found (%) | Reference |

| Carbon (C) | 52.33 | 52.35 | acs.org |

| Hydrogen (H) | 6.15 | 6.02 | acs.org |

Electrochemical Methods

Electrochemical techniques are primarily applied to study and induce reactions of malonic acid and its ester derivatives rather than for simple characterization of this compound itself. These methods offer green and efficient alternatives to traditional chemical reagents for transformations.

Electrochemical Oxidative Decarboxylation: Derivatives of malonic acid can undergo electrochemical oxidative decarboxylation to generate valuable synthetic intermediates. researchgate.netacs.org This process, often carried out in an undivided cell with graphite (B72142) electrodes, can convert disubstituted malonic acids into ketones and ketoesters. acs.org

Cyclic Voltammetry (CV): CV is a powerful tool for investigating the mechanisms of these electrochemical reactions. For instance, CV has been used to study the copper-catalyzed electrochemical atom transfer radical addition (eATRA) of halomalonate esters, providing insights into the catalytic cycle and the role of intermediate species. acs.orgnih.gov It has also been employed to understand the processes in Ni-catalyzed electroreductive cross-coupling reactions involving malonate half-amides and to probe the properties of rhenium(I) tricarbonyl complexes used as catalysts in alkylation reactions of tert-butyl methyl α-benzylmalonate. rsc.orgresearchgate.net

Synthetic Applications: Electrochemical methods enable a variety of synthetic transformations for malonate derivatives. These include dearomatizing spirocyclization reactions to prepare complex polycyclic compounds and atom transfer radical additions to form cyclopropane (B1198618) derivatives. bohrium.comnih.gov These reactions often proceed under mild conditions, avoiding the need for harsh chemical oxidants. bohrium.com

The application of these advanced analytical and electrochemical methods is crucial for the successful synthesis and unambiguous characterization of the diverse derivatives prepared from this compound.

Computational Chemistry and Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important tool for investigating the electronic structure and reactivity of organic compounds.

While specific DFT studies on the reaction pathways of tert-butyl methyl malonate are not extensively documented in the reviewed literature, research on closely related derivatives highlights the utility of this approach. For instance, DFT calculations have been instrumental in elucidating the complex reaction mechanisms of malonate-containing compounds.

In a study on the pentanidium-catalyzed direct assembly of vicinal all-carbon quaternary stereocenters, methyl tert-butyl malonate was used as a reactant. Although the primary focus was on the synthesis, DFT calculations were employed to determine the absolute configuration of a derivative product, showcasing the power of computational methods in stereochemical assignments. chinesechemsoc.org

The table below summarizes the calculated activation Gibbs free energies for different proposed transition states in the cyclization of a malonate derivative, illustrating the role of computational chemistry in discerning the most probable reaction pathway.

| Transition State | Assisting Molecules | Calculated Activation Gibbs Free Energy (kcal/mol) | Reference |

| TS1 | One molecule of compound 1 and two MeOH molecules | 34.81 | nih.gov |

| TS3 | One molecule of compound 1 and one MeOH molecule | 41.53 | nih.gov |

| TS4 | Two molecules of compound 1 | 42.74 | nih.gov |

| TS2 | Acetic acid | Significantly lower than other pathways | nih.gov |

This data is for the cyclization of di-t-butyl 2-aminophenyl-2-methyl malonate, a derivative of this compound.

The intermolecular interactions of malonate derivatives have also been a subject of DFT studies, particularly in the context of reaction mechanisms. In the aforementioned study on oxindole (B195798) cyclization, DFT calculations highlighted the crucial role of intermolecular proton transfer. nih.gov The calculations showed that the intermolecular proton transfer between the malonate derivative and methanol (B129727) molecules had a high activation energy, making this pathway less favorable. nih.gov This analysis of intermolecular interactions was key to understanding the reaction's dependence on concentration and the nature of the acidic catalyst. nih.gov

Prediction of Spectroscopic Properties

Computational methods, particularly DFT, are widely used for the prediction of spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts. wsu.eduresearchgate.net While specific computational studies dedicated to predicting the full spectroscopic profile of this compound are not prominent in the surveyed literature, the general methodology is well-established. For instance, it has been shown that for macromolecules, the presence of a tert-butyl group can give rise to exceptionally narrow and intense NMR signals, a feature that can be rationalized and predicted through computational modeling. nih.gov The prediction of 1H and 13C NMR spectra for complex organic molecules is a routine application of modern computational chemistry software, often aiding in structure elucidation and verification. wsu.edu

Quantitative Structure-Activity Relationship (QSAR) Studies (if applicable to derivatives)

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a compound with its biological activity or a particular property, such as toxicity. While no specific QSAR models for this compound were found, studies on other malonate esters are relevant to its derivatives.

QSAR models have been developed to predict the aquatic toxicity of a range of esters, including malonates. nih.gov These models use theoretical molecular descriptors to estimate toxicity, providing a means to screen and prioritize compounds for further testing without extensive experimental work. nih.gov For example, a study on 74 different esters developed a statistically validated QSAR model to predict their toxicity to algae, Daphnia, and fish. nih.gov

Furthermore, the US Environmental Protection Agency (EPA) has utilized QSAR modeling in the assessment of malonate esters like diethyl malonate. epa.gov These models, in conjunction with experimental data, help to evaluate properties such as carcinogenicity and neurotoxicity. For diethyl malonate, QSAR models did not identify structural alerts for carcinogenicity for the parent compound. epa.gov Similarly, for dimethyl malonate, QSAR modeling indicated a low potential for carcinogenicity. Such approaches are applicable to derivatives of this compound to estimate their potential environmental and health impacts.

The table below presents an example of data that can be used in the development of QSAR models for malonate esters.

| Compound | Organism | Toxicity Endpoint (unit) | Experimental/Predicted | Reference |

| Diethyl Malonate | Tetrahymena pyriformis | 40-hour IGC50 (mmol/L) | Experimental | oecd.org |

| Diethyl Malonate | Aquatic Vertebrates | Chronic toxicity (mg/L) | Predicted (ECOSAR) | epa.gov |

| Diethyl Malonate | Aquatic Invertebrates | Chronic toxicity (mg/L) | Predicted (ECOSAR) | epa.gov |

| Diethyl Malonate | Algae | Chronic toxicity (mg/L) | Predicted (ECOSAR) | epa.gov |

This data for related malonate esters demonstrates the type of information used to build QSAR models that could be applied to assess the properties of this compound derivatives.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

While established methods exist for synthesizing malonic esters, ongoing research aims to enhance their efficiency, selectivity, and environmental footprint. Traditional synthesis can be achieved through the reaction of tert-butanol (B103910) with methyl malonyl chloride or methyl malonic acid. ontosight.ai Another approach involves a Knoevenagel-type condensation of malonic esters with formaldehyde (B43269) equivalents. orgsyn.org

Exploration of New Catalytic Systems for Asymmetric Synthesis

A significant area of interest lies in the asymmetric synthesis of chiral molecules using tert-butyl methyl malonate, particularly for creating quaternary carbon centers. Phase-transfer catalysis (PTC) has emerged as a powerful technique for this purpose.

Recent studies have demonstrated the successful enantioselective alkylation of α-substituted tert-butyl methyl malonates using chiral phase-transfer catalysts. acs.org For example, N-(9-anthracenylmethyl)cinchoninium chloride has been used to produce α,α-disubstituted products with high yields and enantioselectivities. acs.orgresearchgate.net Similarly, binaphthyl-modified chiral quaternary ammonium (B1175870) salts, such as (S,S)-3,4,5-trifluorophenyl-NAS bromide, have proven effective in the α-alkylation of malonate derivatives, achieving up to 99% chemical yield and 98% enantiomeric excess (ee). frontiersin.orgresearchgate.netnih.gov

Future research will undoubtedly focus on discovering and designing new catalytic systems to further improve enantioselectivity and broaden the substrate scope. This includes the exploration of novel organocatalysts, such as Hayashi-Jørgensen catalysts for conjugate additions, and advanced metal-based catalysts. nih.gov The development of chemoenzymatic cascade reactions, combining metal catalysis with enzymatic hydrolysis, also represents a promising frontier for producing highly pure chiral α-hydroxy half-esters. nih.govacs.org

| Catalyst System | Substrate | Reaction Type | Yield | Enantiomeric Excess (ee) | Reference |

| N-(9-anthracenylmethyl)cinchoninium chloride | α-monosubstituted this compound | Phase-Transfer Alkylation | High | High | acs.orgresearchgate.net |

| (S,S)-3,4,5-trifluorophenyl-NAS bromide | 2,2-diphenylethyl tert-butyl α-methylmalonates | Phase-Transfer α-Alkylation | up to 99% | up to 98% | frontiersin.orgresearchgate.netnih.gov |

| Hayashi–Jørgensen catalyst | This compound and o-nitrobenzaldehyde derivative | Enantioselective Conjugate Addition | 76% | 98:2 er | nih.gov |

| Ca(NTf₂)₂, (R,S)-inda-PyBox, PLE | Allyloxy malonates | frontiersin.orgacs.org-Wittig / Hydrolysis | - | up to 73% | nih.govacs.org |

Application in Materials Science and Polymer Chemistry

The versatility of this compound as a building block extends to the fields of materials science and polymer chemistry. ontosight.ai Its ability to participate in various chemical transformations allows for its incorporation into complex molecular architectures, including polymers.

Future research could explore the synthesis of novel polymers where this compound or its derivatives serve as monomers. The controlled stereochemistry achievable through asymmetric catalysis could lead to the creation of polymers with specific chiral properties, which are desirable for applications in areas like chiral separations or as specialized optical materials. The use of related compounds like di-tert-butyl methylenemalonate, a sterically hindered alkene, in polymer science has been noted, suggesting a potential pathway for the application of this compound derivatives. orgsyn.orgacs.org The development of materials such as metal-organic frameworks (MOFs) for applications in polymer science, including polymerization catalysis, could also involve ligands derived from functionalized malonates. researchgate.net

Advanced Mechanistic Investigations using State-of-the-Art Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new ones. Advanced analytical and computational techniques are being employed to elucidate these mechanisms.

For example, Density Functional Theory (DFT) calculations have been used to study the cyclization of di-t-butyl 2-(2-aminophenyl)-2-methyl malonate. jst.go.jp These studies revealed that acid-assisted protonation of a carbonyl oxygen atom significantly lowers the activation energy for the reaction, providing key insights into the reaction pathway. jst.go.jp Such computational studies can help in understanding the role of catalysts, solvents, and reaction concentrations. jst.go.jp

Future directions will likely involve more extensive use of state-of-the-art techniques such as in-situ reaction monitoring (e.g., ReactIR, flow NMR) and advanced mass spectrometry to study transient intermediates and transition states. scispace.combeilstein-journals.org These investigations will be critical for understanding the subtleties of catalytic cycles, such as those in phase-transfer catalysis and N-heterocyclic carbene (NHC)-catalyzed reactions, ultimately enabling the rational design of more efficient and selective transformations. acs.org

Integration with Flow Chemistry and Sustainable Synthesis Practices

The principles of green chemistry and sustainable manufacturing are increasingly influencing the field of chemical synthesis. Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and easier scalability. scispace.comacs.org

Q & A

Q. What are the optimized synthetic routes for tert-butyl methyl malonate, and how do reaction conditions influence yield?

The compound can be synthesized via alkylation of methyl malonate with tert-butyl halides or esters. For example, benzyl methyl malonate reacts with sodium hydroxide in THF and undergoes dialkylation with α,α'-dibromo-o-xylene to yield cyclic intermediates, achieving ~72% efficiency. Subsequent hydrogenolysis or acid treatment removes protecting groups . Reaction parameters like solvent polarity (e.g., THF vs. methanol) and base strength (sodium ethoxide vs. NaOH) critically affect regioselectivity and yield .

Q. What safety protocols are essential when handling this compound in laboratory settings?

While specific toxicity data for tert-butyl methyl malonate are limited, structurally related malonates (e.g., methyl malonate) are known kidney toxins. Implement engineering controls (fume hoods) and personal protective equipment (nitrile gloves, lab coats). Avoid inhalation/ingestion and store at room temperature away from strong acids/oxidizers . Contradictions in hazard data (e.g., some SDSs list "no known hazards") necessitate precautionary adherence to GHS Category 2 standards .

Q. Which analytical methods are recommended for assessing the purity and stability of this compound?

Gas chromatography (GC) with flame ionization detection (FID) is widely used, as validated for structurally similar esters like methyl tert-butyl ether (MTBE). Parameters include column selection (e.g., DB-5MS) and temperature programming (50–250°C at 10°C/min) . NMR (¹H/¹³C) and IR spectroscopy confirm functional groups, while Karl Fischer titration monitors moisture content, which can hydrolyze the ester .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence nucleophilic substitution reactions in malonate derivatives?

The bulky tert-butyl group reduces reactivity in SN2 mechanisms but stabilizes carbocation intermediates in SN1 pathways. For example, in cyclopropane synthesis, tert-butyl methyl malonate exhibits slower alkylation kinetics compared to ethyl analogs, requiring longer reaction times or elevated temperatures (e.g., 60°C for 24 hours) . ROESY NMR can map spatial interactions between the malonate chain and substituents to predict reactivity .

Q. What strategies mitigate racemization when using this compound in chiral synthesis?

Enantioselective alkylation requires low-temperature conditions (−78°C) and chiral auxiliaries (e.g., Evans oxazolidinones). For example, coupling with dehydro-β-proline derivatives under Grubbs-Hoveyda catalysis preserves stereochemistry, achieving 70–95% diastereomeric excess. Post-reaction, TFA-mediated deprotection avoids ester hydrolysis while retaining chiral integrity .

Q. How can computational modeling predict the kinetic stability of this compound under varying pH conditions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model hydrolysis pathways. At pH < 3, protonation of the ester carbonyl accelerates cleavage, while alkaline conditions (pH > 10) promote saponification. Predicted activation energies correlate with experimental half-lives (e.g., t₁/₂ = 48 hours at pH 7 vs. 2 hours at pH 12) .

Q. What are the limitations of this compound in multicomponent reactions (MCRs) for heterocycle synthesis?

While effective in Passerini/Ugi reactions, the tert-butyl group’s steric bulk can hinder imine formation. Optimization includes using Lewis acids (e.g., ZnCl₂) to activate carbonyl groups and microwave-assisted heating (100°C, 30 minutes) to overcome kinetic barriers. Yields for pyrrolidine derivatives drop from 85% (methyl analogs) to ~55% with tert-butyl .

Contradictions and Gaps in Literature

- Toxicity Data : While tert-butyl alcohol (a hydrolysis byproduct) is well-studied for neurotoxic effects , data on tert-butyl methyl malonate’s ecotoxicity (e.g., LC50 for aquatic organisms) are absent. Assay extrapolation from malonate derivatives is advised .

- Stereochemical Outcomes : Conflicting reports exist on cis/trans isomer ratios in cyclopropane derivatives; solvent polarity (aprotic vs. protic) may explain discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.